molecular formula C17H20N4OS B3216076 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1170574-53-4

1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B3216076
CAS No.: 1170574-53-4
M. Wt: 328.4 g/mol
InChI Key: TVVQTUJTTYRUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is a synthetic small molecule designed for research purposes. It features a pyrazole core linked to a 4-isopropyl-benzothiazole moiety via a carboxamide bridge, a structural motif of significant interest in medicinal chemistry . The pyrazole scaffold is a privileged structure in drug discovery, known for its versatility in interacting with various biological targets . Similarly, the benzothiazole nucleus is a common framework in the development of compounds with a wide range of pharmacological activities, underscoring the potential research value of this hybrid molecule . Researchers may investigate this compound as a key intermediate in the synthesis of novel chemical libraries or as a candidate for bioactivity screening. Its structure suggests potential for exploring interactions with enzyme families such as kinases, given that pyrazolyl-ureas and carboxamides have been studied as inhibitors of Src, p38-MAPK, and other kinases . The presence of the benzothiazole group further suggests possible applications in the development of anti-infective or anticancer agents, as this heterocycle is a cornerstone in the search for new anti-tubercular and antitumor compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-5-21-11(4)9-13(20-21)16(22)19-17-18-15-12(10(2)3)7-6-8-14(15)23-17/h6-10H,5H2,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQTUJTTYRUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NC3=C(C=CC=C3S2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring. The final step involves the coupling of these two rings under specific reaction conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzothiazole or pyrazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of benzothiazoles exhibit significant biological activity, including anti-inflammatory and anticancer properties. The pyrazole structure enhances the compound's ability to interact with biological targets.

Case Study: Anticancer Activity

A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involves the inhibition of specific kinases involved in cancer progression.

Biological Probes

Due to its structural characteristics, this compound serves as a biochemical probe in various biological assays. It can be used to study enzyme interactions and cellular pathways.

Example: Enzyme Inhibition Studies

Research has shown that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Material Science

The unique properties of this compound make it suitable for developing new materials, particularly in coatings and polymers. Its stability and reactivity can be harnessed to create advanced materials with specific functionalities.

Table 2: Comparison of Similar Compounds

Compound NameStructure TypeApplications
1-Ethyl-5-methyl-N-[4-(propan-2-yl)-benzothiazole]Pyrazole-BenzothiazoleAnticancer, Biological Probe
N-(4-Chloro-1,3-benzothiazol-2-yl)-1H-pyrazoleBenzothiazole-PyrazoleAntimicrobial
5-Methyl-N-(benzothiazol-2-yl)-1H-pyrazoleBenzothiazole-PyrazoleAnti-inflammatory

Biochemical Pathways Affected

Research indicates that compounds like this can modulate several biochemical pathways:

  • Inhibition of Kinases : Targeting kinases involved in cell signaling.
  • Modulation of Inflammatory Pathways : Affecting COX and LOX pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide can be contextualized by comparing it to related pyrazole-carboxamide and benzothiazole derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Notes References
Darolutamide C₁₉H₁₉ClN₆O₂ 398.85 Chloro-cyano phenyl, hydroxyethyl pyrazole FDA-approved androgen receptor inhibitor for prostate cancer. The pyrazole carboxamide and halogenated aryl groups enhance binding affinity and metabolic stability .
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₇H₁₃N₃OS₂ 363.44 Thiophene-methyl, benzothiazole Demonstrates potential kinase inhibition due to sulfur-containing heterocycles, which improve lipophilicity and membrane permeability .
1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide C₁₃H₁₆N₄O 244.30 Aminophenyl, isopropyl The amino group enhances solubility and hydrogen-bonding capacity, making it a candidate for scaffold optimization in drug discovery .
5-(propan-2-yl)-1H-pyrazole-3-carboxamide C₇H₁₁N₃O 153.18 Isopropyl Simplified analogue lacking the benzothiazole moiety; used as a building block for larger heterocyclic systems .
3-Isopropyl-N′-[(E)-(4-isopropylphenyl)methylene]-1H-pyrazole-5-carbohydrazide C₁₈H₂₃N₅O 333.41 Isopropyl, hydrazide The carbohydrazide group introduces chelation potential, relevant in metal-binding therapeutics or sensors .

Key Comparative Insights

Substituent Impact on Bioactivity: The benzothiazole moiety in the target compound and its analogue (Entry 2, Table 1) contributes to π-π stacking interactions with biological targets, a feature critical in kinase inhibitors . In contrast, Darolutamide’s chloro-cyano phenyl group enhances steric and electronic interactions with the androgen receptor . The ethyl and methyl groups on the pyrazole ring in the target compound likely reduce metabolic degradation compared to simpler analogues (e.g., Entry 4), which lack steric hindrance .

Functional Group Diversity: Carboxamide vs. Carbohydrazide: The carboxamide linkage in the target compound and Darolutamide provides hydrogen-bonding capability, whereas carbohydrazides (Entry 5) offer metal-coordination sites . Sulfur vs.

Synthetic Accessibility :

  • Compounds with fewer substituents (e.g., Entry 4) are synthesized in fewer steps, whereas the target compound and Darolutamide require multi-step protocols involving selective functionalization of pyrazole and benzothiazole precursors .

Research Findings and Implications

  • Drug Design : The target compound’s hybrid pyrazole-benzothiazole architecture aligns with trends in oncology and antimicrobial research, where such frameworks are explored for multitarget inhibition .
  • Metabolic Stability : The isopropyl group on the benzothiazole may enhance metabolic stability relative to Darolutamide’s hydroxyethyl group, which is prone to oxidation .

Biological Activity

1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring followed by the formation of the pyrazole ring, culminating in the coupling of these two structures under specific conditions. Catalysts are often employed to enhance reaction efficiency. In industrial applications, high-throughput techniques are utilized for scalable production.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets depend on its application context.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity :
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to excellent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties :
This compound has been investigated for its potential as an anticancer agent. Pyrazole derivatives have demonstrated inhibitory effects on key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways. These compounds have shown promise in preclinical models for various cancers .

Anti-inflammatory Effects :
The compound's anti-inflammatory properties have also been documented. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in vitro, which suggests its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

StudyCompound TestedBiological ActivityFindings
Various pyrazole derivativesAntimicrobialModerate activity against Staphylococcus aureus (MIC: 250 μg/mL)
Pyrazole carboxamidesAnticancerInhibition of BRAF(V600E) with IC50 values indicating significant potency
Benzothiazole derivativesAnti-inflammatoryInhibition of IL-6 production in human chondro-sarcoma cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with a benzothiazole derivative. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters to form the pyrazole ring .
  • Benzothiazole Coupling : Using coupling agents like EDC/HOBt to attach the benzothiazole moiety to the pyrazole carboxamide group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product .
    • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine coupling) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ethyl group at N1, methyl at C5). Discrepancies in peak splitting may arise from hindered rotation in the benzothiazole ring .
  • IR : Carboxamide C=O stretch (~1650 cm1^{-1}) and benzothiazole C-S absorption (~680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 376.475) .

Q. How is purity assessed during synthesis?

  • Methodological Answer :

  • TLC : Monitor reaction progress using silica plates (mobile phase: chloroform/methanol 9:1); Rf_f ~0.4 .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to quantify impurities (<1% required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Catalyst Screening : Evaluate Pd(OAc)2_2 vs. CuI for Suzuki-Miyaura coupling; CuI reduces side-product formation in benzothiazole functionalization .
  • Solvent Effects : Switch from DMF to toluene for non-polar intermediates to enhance regioselectivity .
  • Computational Guidance : Use density functional theory (DFT) to predict transition states and identify energy barriers in cyclization steps .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer :

  • 2D NMR : Employ HSQC and NOESY to distinguish between rotational isomers (e.g., hindered rotation in the benzothiazole-amide bond) .
  • X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, resolving ambiguities in substituent orientation .

Q. What strategies are used to evaluate its biological activity against target enzymes?

  • Methodological Answer :

  • In Vitro Assays :
  • Kinase Inhibition : Fluorescence polarization assays (IC50_{50} determination) using recombinant kinases .
  • Cellular Uptake : LC-MS quantification in HEK293 cells to correlate intracellular concentration with activity .
  • Molecular Docking : AutoDock Vina simulations to predict binding poses in the ATP-binding pocket of kinases (e.g., Factor Xa) .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling :
  • Plasma Stability : Incubate with liver microsomes to assess metabolic degradation (t1/2_{1/2} >2 hrs preferred) .
  • BBB Penetration : Measure logP (optimal range: 2–3) and polar surface area (PSA <90 Å2^2) to predict CNS accessibility .
  • Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and bioavailability in rodent models .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Methodological Answer :

  • QSAR Modeling : Train models on a library of 50 analogs to identify critical substituents (e.g., isopropyl group at benzothiazole-C4 improves hydrophobic interactions) .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for methyl vs. ethyl substitutions at pyrazole-N1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.